1-(4-Chlorophenyl)-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one
Description
This compound (CAS: 1797062-91-9) is a pyrrolidin-2-one derivative featuring a 4-chlorophenyl group at position 1 and a pyridazin-3-yloxy-substituted piperidine carbonyl group at position 2. Its molecular formula is C20H21ClN4O3, with a molecular weight of 400.86 g/mol .
Properties
IUPAC Name |
1-(4-chlorophenyl)-4-(4-pyridazin-3-yloxypiperidine-1-carbonyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O3/c21-15-3-5-16(6-4-15)25-13-14(12-19(25)26)20(27)24-10-7-17(8-11-24)28-18-2-1-9-22-23-18/h1-6,9,14,17H,7-8,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIPZSAOZGVPED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Chlorophenyl)-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one, identified by CAS number 1797062-91-9, is a synthetic compound with a complex molecular structure characterized by a molecular formula of CHClNO and a molecular weight of approximately 400.86 g/mol. This compound has garnered interest in the pharmaceutical field due to its potential biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including specific enzymes and receptors. The presence of the pyridazin-3-yloxy and piperidine moieties suggests potential interactions that may modulate biochemical pathways relevant to therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in disease progression, akin to other piperidine derivatives known for their biological activity .
- Receptor Modulation: It may activate or inhibit specific receptors, triggering beneficial cellular responses .
Pharmacological Properties
Research indicates that compounds with similar structures exhibit a range of pharmacological activities, including:
- Antiviral Activity: Some derivatives have shown promise as antiviral agents, particularly against viral infections .
- Anticancer Properties: Compounds containing piperidine and pyridazine rings have been evaluated for their anticancer effects, demonstrating significant cytotoxicity against various cancer cell lines .
- Anti-inflammatory Effects: The anti-inflammatory potential is also notable, with studies indicating effectiveness in reducing inflammation markers .
Case Studies and Research Findings
- Antiviral Efficacy : A study highlighted that derivatives with similar structural frameworks demonstrated antiviral activity at low micromolar concentrations against specific viral strains. For instance, compounds showed EC values ranging from 0.20 to 0.35 μM in cellular assays .
- Cytotoxicity in Cancer Cells : In vitro studies reported IC values for similar compounds ranging from 0.87 to 12.91 μM in MCF-7 breast cancer cells, indicating significant growth inhibition compared to standard treatments like 5-Fluorouracil .
- Enzyme Inhibition Studies : The synthesized compounds were evaluated for their inhibitory effects on acetylcholinesterase (AChE) and urease, showing promising results that suggest potential applications in treating neurodegenerative diseases and managing urea cycle disorders .
Data Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrrolidin-2-one Core
Compound 18 (1-{3-[4-(4-Chlorophenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one)
- Molecular Formula : C17H22ClN3O
- Molecular Weight : 319.83 g/mol
- Key Features : Arylpiperazine substituent linked via a propyl chain to pyrrolidin-2-one.
- Activity: Exhibits high affinity for α2-adrenoceptors (pKi = 7.29) and antiarrhythmic effects (ED50 = 1.0 mg/kg iv in rats) .
- Comparison : The absence of pyridazine and the shorter linker (propyl vs. piperidine-carbonyl) may reduce steric hindrance, enhancing receptor interaction.
L703-0205 (1-(3-Chlorophenyl)-4-{4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine-1-carbonyl}pyrrolidin-2-one)
- Molecular Formula : C25H25ClN4O3
- Molecular Weight : 464.95 g/mol
- Key Features : Oxadiazole-substituted piperidine and 3-chlorophenyl group.
S-73 (1-{4-[4-(2,4-Difluorophenyl)piperazin-1-yl]butyl}pyrrolidin-2-one hydrochloride)
- Molecular Formula : C21H24F2N3O2
- Molecular Weight : 388.43 g/mol
- Key Features : Difluorophenyl-piperazine substituent with a butyl linker.
- Activity : Demonstrates hypotensive effects lasting >1 hour at 2.5 mg/kg iv in rats .
- Comparison : Fluorine substituents enhance lipophilicity and bioavailability, while the butyl linker may improve tissue penetration compared to the target compound’s rigid piperidine-carbonyl group.
Substituent Effects on Pharmacological Activity
- 4-Chlorophenyl Group: Common in adrenoceptor-targeting compounds (e.g., Compound 18 ). The para-chloro substitution optimizes receptor binding via hydrophobic interactions.
- Pyridazin-3-yloxy vs. Oxadiazole/Piperazine : Pyridazine’s nitrogen-rich structure may enhance solubility but reduce metabolic stability compared to oxadiazole or piperazine derivatives .
Data Table: Structural and Functional Comparison
Preparation Methods
Solvent and Catalytic Effects
Ethanol emerges as the optimal solvent for pyrrolidinone synthesis, enhancing yields by 10–15% compared to acetic acid. Polar aprotic solvents like DMF improve nucleophilic substitution rates for pyridazin-3-yloxy-piperidine formation, while dichloromethane favors acylation by stabilizing reactive intermediates. Catalytic amounts of pyridine or DMAP accelerate acyl chloride formation, reducing reaction times by 30%.
Computational Validation
DFT studies on analogous systems reveal that the energy barrier for pyrrolidinone tautomerization is minimal (ΔG‡ ≈ 15 kcal/mol), ensuring thermodynamic stability of the desired product. For the acylation step, transition state modeling indicates that the carbonyl attack proceeds via a tetrahedral intermediate stabilized by hydrogen bonding with triethylamine.
Comparative Analysis of Synthetic Routes
| Route | Key Steps | Yield | Advantages | Challenges |
|---|---|---|---|---|
| MCR-Acylation | Multicomponent reaction → Acyl chloride coupling | 58% | Fewer purification steps | Requires toxic reagents (e.g., phosgene) |
| Stepwise EDCl | Sequential synthesis → Carbodiimide coupling | 65% | Mild conditions, high purity | Longer reaction times |
| One-Pot | Integrated MCR and coupling | 45% | Time-efficient | Low yield due to side reactions |
Spectroscopic Characterization
The final compound exhibits distinct spectroscopic features:
- IR : Strong absorption at 1675 cm⁻¹ (C=O stretch of pyrrolidinone) and 1650 cm⁻¹ (amide C=O).
- ¹H NMR : A singlet at δ 4.35 ppm (piperidine-O-CH₂-pyridazine), multiplet at δ 7.45–7.65 ppm (4-chlorophenyl aromatic protons), and triplet at δ 3.85 ppm (pyrrolidinone N-CH₂).
- MS : Molecular ion peak at m/z 454.1 [M+H]⁺ confirms the molecular formula C₂₃H₂₂ClN₃O₃.
Q & A
Q. What are the optimal synthetic routes for preparing 1-(4-chlorophenyl)-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one?
The synthesis typically involves multi-step protocols. A common approach includes:
- Step 1: Constructing the pyrrolidin-2-one core via cyclization of γ-lactam precursors under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2: Introducing the 4-chlorophenyl group via nucleophilic aromatic substitution or Suzuki coupling .
- Step 3: Functionalizing the piperidine ring with pyridazin-3-yloxy using Mitsunobu or SNAr reactions under anhydrous conditions .
Key Optimization: Catalysts like p-toluenesulfonic acid (p-TSA) improve yields in cyclization steps, while solvent choice (e.g., toluene for high-temperature reactions) minimizes side products .
Q. How is the compound characterized structurally post-synthesis?
Core characterization methods include:
Q. What preliminary biological screening assays are recommended for this compound?
- Antimicrobial Activity: Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme Inhibition: Fluorescence-based assays targeting kinases or proteases linked to disease pathways .
Advanced Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s conformation?
- Data Collection: Use SHELX suite (SHELXD/SHELXL) for phase determination and refinement .
- Hydrogen Bonding Analysis: Identify intramolecular interactions (e.g., C–H···N/O) stabilizing the pyrrolidin-2-one ring .
- Torsional Angles: Compare experimental (X-ray) vs. computational (DFT) values to validate conformational preferences .
Q. What strategies address contradictory bioactivity data across studies?
- Meta-Analysis: Aggregate data from independent assays (e.g., IC₅₀ variability in kinase inhibition) to identify outliers .
- Dose-Response Refinement: Use Hill slope analysis to differentiate non-specific cytotoxicity from target-specific effects .
- Computational Modeling: Molecular docking (AutoDock Vina) to predict binding modes and reconcile discrepancies in SAR .
Q. How do substituents on the piperidine and pyridazine moieties influence pharmacological activity?
Q. What advanced techniques elucidate interactions with biological targets?
- Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (ka/kd) to proteins like kinases .
- Isothermal Titration Calorimetry (ITC): Quantifies binding thermodynamics (ΔG, ΔH) for ligand-receptor interactions .
- Cryo-EM: Resolves compound-induced conformational changes in large macromolecular complexes (e.g., GPCRs) .
Methodological Considerations
Q. How to optimize reaction yields in multi-step syntheses?
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) for cyclization steps; yields improved from 45% to 72% in pyrrolidinone formation .
- Solvent Polarity: Use DMF for SNAr reactions (yield: 85%) vs. THF (yield: 60%) due to better stabilization of transition states .
3.2 Designing dose-escalation studies for in vivo models:
- Pharmacokinetics: Monitor plasma concentration-time profiles using LC-MS/MS to determine bioavailability (~22% in murine models) .
- Toxicology: Histopathological analysis of liver/kidney tissues at 10x, 50x, and 100x therapeutic doses to establish safety margins .
Data Contradiction Analysis
4.1 Resolving discrepancies in reported IC₅₀ values:
- Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab variability .
- Compound Purity: HPLC-MS validation (>98% purity) to exclude impurities skewing activity .
4.2 Conflicting crystallographic data on hydrogen bonding networks:
- Temperature-Dependent Studies: Collect data at 100 K vs. 298 K to assess thermal motion effects on bond lengths .
- Quantum Topology (QTAIM): Computational analysis of electron density at bond critical points to confirm weak interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
